molecular formula C15H10Cl2NO4P B13790197 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate

Cat. No.: B13790197
M. Wt: 370.1 g/mol
InChI Key: YYSQHCKKOXEXLJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate is a chemical compound with the molecular formula C15H10Cl2NO4P and a molecular weight of 370.123961 g/mol. This compound is known for its use as a phosphorylating agent in various chemical reactions .

Preparation Methods

The synthesis of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves the reaction of 4-chlorophenyl and 5-chloro-8-quinolinyl derivatives with phosphoric acid under specific conditions . The reaction typically requires the presence of a catalyst such as 8-quinolinesulfonyltetrazolide (QS-te) to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate undergoes various chemical reactions, including:

    Phosphorylation: It acts as a phosphorylating agent, reacting with nucleosides like guanosine to form phosphate esters.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction:

Common reagents used in these reactions include phosphoric acid, nucleosides, and catalysts like QS-te . The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a phosphorylating agent in the synthesis of nucleoside phosphates, which are important intermediates in the production of nucleic acids.

    Biology: The compound’s ability to modify nucleosides makes it valuable in studies involving DNA and RNA synthesis.

    Medicine: Its role in nucleoside modification can be leveraged in the development of antiviral and anticancer therapies.

    Industry: The compound’s reactivity and specificity make it useful in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves its role as a phosphorylating agent. It reacts with nucleosides to form phosphate esters, which are crucial intermediates in nucleic acid synthesis . The molecular targets include nucleosides like guanosine, and the pathways involved are those related to nucleic acid metabolism .

Comparison with Similar Compounds

Similar compounds to 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate include other phosphorylating agents such as:

    Phenyl phosphate: A simpler phosphorylating agent with a phenyl group instead of the chlorophenyl and quinolinyl groups.

    8-Quinolinyl phosphate: Lacks the chlorophenyl group but retains the quinolinyl moiety.

    Chlorophenyl phosphate: Contains the chlorophenyl group but lacks the quinolinyl moiety.

The uniqueness of this compound lies in its dual functional groups (chlorophenyl and quinolinyl), which enhance its reactivity and specificity in phosphorylation reactions .

Properties

Molecular Formula

C15H10Cl2NO4P

Molecular Weight

370.1 g/mol

IUPAC Name

(4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate

InChI

InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20)

InChI Key

YYSQHCKKOXEXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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